4-methyl-1H-pyrrole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5-3-8-4-6(5)2-7/h3-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDDOTKUCLKYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396559 | |
| Record name | 4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40167-38-2 | |
| Record name | 3-Cyano-4-methylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40167-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Pyrrole Heterocycles As Core Structures in Contemporary Chemical and Biological Sciences
Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, serves as a fundamental structural motif in a vast array of biologically active molecules and functional materials. nih.govtaylorandfrancis.com Its presence is widespread in nature, forming the core of essential biomolecules such as heme in hemoglobin and chlorophyll, which are vital for life processes. nih.gov The pyrrole nucleus is also a key component in many natural products, including alkaloids, co-enzymes, and porphyrins, which exhibit a wide range of biological activities. taylorandfrancis.com
In the realm of medicinal chemistry, pyrrole derivatives are recognized for their therapeutic potential, demonstrating antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. taylorandfrancis.comrsc.org The versatility of the pyrrole ring allows for the synthesis of diverse derivatives, with substitutions on the ring leading to compounds with tailored pharmacological profiles. rsc.org In fact, a significant number of drugs available on the market and others in clinical trials incorporate the pyrrole moiety. taylorandfrancis.comrsc.org The ability of heterocyclic moieties like pyrrole to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity makes them valuable scaffolds in drug discovery. nih.gov
Beyond pharmaceuticals, pyrrole-based compounds have found applications in materials science as components of conjugated polymers, dyes, and optoelectronic devices. nih.gov The unique electronic properties of the pyrrole ring contribute to its utility in developing novel materials with specific functions.
Structural Classification and Research Context of 4 Methyl 1h Pyrrole 3 Carbonitrile Within Monosubstituted Pyrrolecarbonitriles
The chemical compound 4-methyl-1H-pyrrole-3-carbonitrile belongs to the class of monosubstituted pyrrolecarbonitriles. Its structure consists of a central pyrrole (B145914) ring with a methyl group at the 4-position and a nitrile group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C6H6N2 | nih.gov |
| Molecular Weight | 106.13 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 40167-38-2 | nih.gov |
| SMILES | CC1=CNC=C1C#N | nih.gov |
The presence of the nitrile (-CN) group makes it a valuable intermediate in organic synthesis. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a gateway to a wide range of more complex pyrrole derivatives. Research has shown that substituted pyrrolecarbonitriles are precursors in the synthesis of various biologically active compounds. For example, derivatives of 1H-pyrrole-3-carbonitrile have been investigated as potential STING (stimulator of interferon genes) receptor agonists, which are a promising target for cancer immunotherapy. researchgate.net
The synthesis of such substituted pyrroles can be achieved through various methods, including multi-component reactions. One approach involves the reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines to produce functionalized pyrroles. nih.gov The specific placement of the methyl and nitrile groups on the pyrrole ring in this compound influences its reactivity and potential applications, making it a specific target for synthetic and medicinal chemistry research.
Overarching Research Imperatives and Future Directions for Pyrrole Chemistry
Strategic Approaches to the Construction of the 4-methyl-1H-pyrrole-3-carbonitrile Ring System
The formation of the substituted pyrrole ring is achieved through carefully designed annulation strategies. These methods are tailored to introduce the required methyl and carbonitrile groups at the correct positions on the pyrrole nucleus.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, making them attractive for synthesizing substituted pyrroles. researchgate.net
The synthesis of pyrrole-3-carbonitriles can be envisioned through the condensation of key precursors such as a ketone (providing the C4-C5 fragment), an aminating agent, and a molecule contributing the C2-C3 and nitrile functionalities. While a direct, documented one-pot synthesis of this compound from acetone (B3395972) and malononitrile (B47326) is not prominently described under a single named reaction, the principles are based on well-known transformations.
The Thorpe-Ziegler reaction, for instance, involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which can be adapted for intramolecular cyclizations to produce cyclic ketones. wikipedia.orgbuchler-gmbh.com A related concept, the Gewald reaction, condenses a ketone with an activated nitrile and elemental sulfur to form 2-aminothiophenes. wikipedia.orgorganic-chemistry.org Although this reaction yields a thiophene (B33073) ring, its three-component nature involving a ketone and a nitrile illustrates a relevant synthetic strategy. x-mol.comnih.gov
A hypothetical pathway to this compound could involve an initial Knoevenagel condensation between acetone and malononitrile, followed by the introduction of a C1 synthon and an ammonia (B1221849) source, leading to cyclization and aromatization. Another approach involves the reaction of an α-aminoketone with malononitrile. The required α-aminoketone precursor for the target compound would be 1-aminopropan-2-one.
Table 1: Key Precursors and Their Potential Roles in Synthesis
| Precursor | Chemical Formula | Potential Role in Synthesis |
|---|---|---|
| Acetone | C₃H₆O | Provides C4, C5, and the 4-methyl group of the pyrrole ring. |
| Malononitrile | CH₂(CN)₂ | Acts as a source for C3 and the 3-carbonitrile group. |
| Ammonia | NH₃ | Serves as the nitrogen source for the pyrrole ring (N1). |
A versatile and selective one-pot multicomponent strategy for synthesizing functionalized 3-cyanopyrroles involves the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines in the presence of an acid catalyst like acetic acid. nih.gov This method demonstrates high atom efficiency, with water being the only byproduct. nih.gov
The general reaction proceeds by heating the three components in ethanol. nih.gov For the synthesis of the specific target, this compound, this methodology could be adapted by using ammonia as the primary amine to yield the N-unsubstituted pyrrole. The key precursors would be an α-hydroxyketone that can provide the 4-methyl-C5 fragment and an appropriate oxoacetonitrile. The structure of the resulting pyrroles can be confirmed by single-crystal X-ray diffraction and NMR analysis. nih.gov
Table 2: Representative Conditions for 3-Cyanopyrrole Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Reactants | α-Hydroxyketone, Oxoacetonitrile, Primary Amine | nih.gov |
| Catalyst | Acetic Acid (AcOH) | nih.gov |
| Solvent | Ethanol (EtOH) | nih.gov |
| Temperature | 70 °C | nih.gov |
This methodology has been successfully applied on a gram scale, highlighting its practical utility for creating diverse pyrrole scaffolds. nih.gov
The synthesis of pyrroles from nitro-containing precursors offers another strategic route. One established method involves the [4+2]-cycloaddition of nitroalkenes with enol ethers, which generates six-membered cyclic nitronates. These intermediates then undergo a reductive ring contraction, for example with Raney Nickel, to yield polysubstituted pyrroles. researchgate.net This two-step process has been successfully used to synthesize the anti-inflammatory drug Bimetopyrol and its analogues. researchgate.net
Catalysis, particularly using transition metals, provides powerful and efficient pathways for synthesizing complex heterocyclic structures like pyrroles from simpler starting materials.
Palladium-catalyzed cascade reactions have become invaluable tools for the rapid assembly of complex poly- and heterocyclic scaffolds. vu.nl These processes involve multiple bond-forming events in a single pot, often proceeding with high efficiency and selectivity. nih.gov
One notable strategy applicable to pyrrole synthesis is the Narasaka–Heck reaction, which involves the palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester. nih.gov A plausible cascade sequence for forming a substituted pyrrole could begin with the oxidative addition of a Pd(0) catalyst to an appropriate precursor, followed by an intramolecular cyclization (e.g., a Heck reaction) to form a new carbon-carbon bond and generate a palladium-containing intermediate. This intermediate can then undergo further transformations, such as C-H activation and annulation, to complete the pyrrole ring system. nih.govrsc.org
For the specific synthesis of this compound, a hypothetical palladium-catalyzed cascade could involve the reaction of a suitably designed acyclic precursor containing the necessary nitrogen, methyl, and nitrile functionalities. The catalyst would orchestrate a series of intramolecular events to construct the five-membered ring. While specific conditions for the target molecule are not detailed in the provided literature, the general principles of palladium catalysis offer a robust framework for its potential synthesis. nih.govnih.gov
Table 3: Components of a Generic Palladium-Catalyzed Cascade for Pyrrole Synthesis
| Component | Role | Example |
|---|---|---|
| Palladium Catalyst | Orchestrates the cyclization cascade | Pd(OCOCF₃)₂, Pd(PPh₃)₄ nih.govnih.gov |
| Precursor | Acyclic molecule with functional groups for cyclization | γ,δ-Unsaturated oxime ester nih.gov |
| Ligand | Modifies the reactivity and selectivity of the catalyst | P(p-Tol)₃, dppe nih.gov |
Catalytic Pathways in Pyrrole Synthesis
Heterogeneous Catalysis (e.g., Pd/C, HZSM-5) in Pyrrole-3-carbonitrile Formation
The formation of the pyrrole-3-carbonitrile scaffold can be efficiently achieved through heterogeneous catalysis, offering advantages such as catalyst recyclability and simplified product purification. Palladium-based catalysts, particularly palladium on carbon (Pd/C), have demonstrated efficacy in the synthesis of substituted 1H-pyrrole-3-carbonitriles. researchgate.net One notable method involves a palladium(II)-catalyzed cascade reaction that proceeds via a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation. researchgate.net This approach is attractive due to its ligand-free conditions and high efficiency, even allowing for gram-scale synthesis. researchgate.net
Zeolites, such as HZSM-5, are another important class of heterogeneous catalysts known for their shape-selective properties and strong acidic sites. youtube.com HZSM-5, a medium pore zeolite, is widely used in the petrochemical industry for processes like xylene isomerization due to its specific channel structure. youtube.com While direct evidence for the use of HZSM-5 in the synthesis of this compound is not prevalent in the provided search results, its application in related acid-catalyzed cyclization reactions suggests its potential utility in pyrrole synthesis. The acidic nature of HZSM-5 could facilitate the dehydrative cyclization steps often involved in the formation of the pyrrole ring, analogous to the Paal-Knorr synthesis. google.com
The following table summarizes the key aspects of heterogeneous catalysts in the synthesis of pyrrole derivatives.
| Catalyst | Reaction Type | Key Features | Reference |
| Pd/C | Cascade C-C and C-N coupling | Ligand-free, high efficiency, scalable. researchgate.net | researchgate.net |
| HZSM-5 | Acid-catalyzed cyclization (potential) | Shape-selective, strong acidic sites. youtube.com | youtube.com |
Metal-Free Synthetic Protocols
In recent years, there has been a significant shift towards the development of metal-free synthetic protocols for the construction of heterocyclic compounds, including pyrrole-3-carbonitriles, to avoid the cost and toxicity associated with metal catalysts. rsc.org These methods often rely on the use of organocatalysts or proceed through thermal or electrochemical means.
One such approach involves a [3+2] cycloaddition reaction. rsc.org For instance, the reaction of activated methylene (B1212753) isocyanides with certain unsaturated compounds can yield highly substituted pyrroles in the presence of a base like DBU. rsc.org Another metal-free strategy is the one-pot, three-component reaction between 1,4-enediones, thiols, and ammonium (B1175870) formate, which proceeds through a consecutive thiol-Michael/Paal–Knorr reaction to form C–S and C–N bonds. rsc.org Furthermore, visible light photoredox catalysis has been employed for the formal [3+2] cycloaddition of 2H-azirines and nitroalkenes to produce trisubstituted pyrroles. rsc.org
The table below outlines some examples of metal-free synthetic routes to pyrrole derivatives.
| Reaction Type | Reagents | Conditions | Key Features | Reference |
| [3+2] Cycloaddition | Activated methylene isocyanides, oxazolones | DBU, chlorobenzene, room temperature | Forms 2,3,4-trisubstituted pyrroles. rsc.org | rsc.org |
| Three-component reaction | 1,4-enediones, thiols, ammonium formate | One-pot | Forms 4-thioarylpyrroles. rsc.org | rsc.org |
| Photoredox Catalysis | 2H-azirines, nitroalkenes | Visible light | Formal [3+2] cycloaddition. rsc.org | rsc.org |
Electrochemical Synthesis Methods (e.g., Cathodic Reduction of Acetonitrile)
Electrochemical synthesis offers a powerful and environmentally friendly alternative for constructing pyrrole rings. These methods can often be performed at ambient temperature and pressure, and the use of electrons as a "reagent" avoids the need for chemical oxidants or reductants. The electropolymerization of pyrrole itself is a well-studied process, often carried out in solvents like acetonitrile (B52724). researchgate.net
The cathodic reduction of acetonitrile can generate reactive species that can participate in the synthesis of nitrile-containing compounds. mdpi.com While a direct example of the synthesis of this compound via cathodic reduction of acetonitrile was not found in the search results, the principle is applicable. Acetonitrile can serve as both the solvent and a source of the cyanomethyl radical upon reduction. mdpi.com This radical can then add to suitable precursors to form the desired carbonitrile functionality. For instance, electrochemical methods have been used to synthesize various nitrile-containing organic molecules. mdpi.com
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including this compound. researchgate.netnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.comyoutube.com
Key green chemistry considerations in pyrrole synthesis include:
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol. researchgate.net The Paal-Knorr synthesis, for example, has been adapted to be performed in water. uctm.edu
Catalysis: Employing catalytic methods, especially with recyclable heterogeneous catalysts, over stoichiometric reagents to improve atom economy and reduce waste. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, which can be facilitated by electrochemical or photochemical methods. nih.gov
Renewable Feedstocks: Utilizing starting materials derived from renewable resources. nih.gov An iridium-catalyzed pyrrole synthesis has been developed that uses alcohols from renewable sources as starting materials. nih.gov
One-Pot Reactions: Designing multi-component, one-pot reactions to minimize intermediate isolation steps, thus saving solvents and energy. uctm.edu
The following table highlights the application of green chemistry principles in pyrrole synthesis.
| Green Chemistry Principle | Application in Pyrrole Synthesis | Reference |
| Safer Solvents | Use of water in Paal-Knorr synthesis. uctm.edu | uctm.edu |
| Catalysis | Iridium-catalyzed synthesis from renewable alcohols. nih.gov | nih.gov |
| Energy Efficiency | Electrochemical and photochemical methods. nih.gov | nih.gov |
| One-Pot Reactions | Multicomponent synthesis of pyrrole derivatives. uctm.edu | uctm.edu |
Comprehensive Mechanistic Investigations of this compound Formation
Elucidation of Reaction Mechanisms (e.g., Knorr Pyrrole Synthesis Analogs)
The Knorr pyrrole synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.org It typically involves the reaction of an α-amino-ketone with a β-ketoester or another compound with an active methylene group. wikipedia.org The mechanism begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by an intramolecular cyclization, elimination of a water molecule, and subsequent isomerization to yield the aromatic pyrrole ring. wikipedia.org
While the direct synthesis of this compound via a classical Knorr synthesis is not explicitly detailed, analogous mechanisms are plausible for its formation from appropriate precursors. A catalytic version of the Knorr synthesis has been developed using a manganese catalyst, which proceeds via a dehydrogenative coupling of amino alcohols with keto esters, producing hydrogen gas as a byproduct. organic-chemistry.org This highlights the adaptability of the core Knorr mechanism.
The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, is another fundamental pyrrole-forming reaction. google.comyoutube.comyoutube.com The mechanism involves the formation of an imine followed by cyclization and dehydration. youtube.com
Identification and Characterization of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states are crucial for understanding and optimizing synthetic routes. In the context of pyrrole synthesis, various intermediates have been proposed and, in some cases, isolated.
For the Knorr pyrrole synthesis, the key intermediates are the initially formed imine and its enamine tautomer. wikipedia.org In a metal-free synthesis of 3-trifluoromethyl pyrroles, an allenamide intermediate was isolated and characterized, providing strong evidence for a highly regioselective 1,4-hydroamination/cyclization/aromatization cascade mechanism. organic-chemistry.org
In a proposed mechanism for a proline-catalyzed synthesis of N-arylpyrrole-3-carbaldehydes, a Mannich reaction product (D) and a dihydropyrrole intermediate (E) were suggested. rsc.org The structure of the final product was confirmed by single-crystal X-ray diffraction, which lends support to the proposed pathway. rsc.org Mechanistic studies on the formation of pyrroles from D-glucose have proposed a 1,3-dideoxy-1-amino-2,4-diketose as a new key intermediate. researchgate.net
The table below lists some identified or proposed intermediates in various pyrrole synthesis reactions.
| Reaction | Intermediate(s) | Method of Characterization/Evidence | Reference |
| Knorr Pyrrole Synthesis | Imine, Enamine | Mechanistic proposal. wikipedia.org | wikipedia.org |
| Metal-Free Trifluoromethyl Pyrrole Synthesis | Allenamide | Isolation and characterization. organic-chemistry.org | organic-chemistry.org |
| Proline-Catalyzed Pyrrole-3-carbaldehyde Synthesis | Mannich product, Dihydropyrrole | Mechanistic proposal, X-ray of product. rsc.org | rsc.org |
| Pyrrole formation from D-glucose | 1,3-dideoxy-1-amino-2,4-diketose | Isotopic labeling experiments. researchgate.net | researchgate.net |
Kinetic and Thermodynamic Considerations in Reaction Optimization
In the synthesis of substituted pyrroles like this compound, the principles of kinetic and thermodynamic control are crucial for optimizing reaction conditions and maximizing the yield of the desired isomer. These concepts dictate whether the major product is the one that forms fastest (the kinetic product) or the one that is most stable (the thermodynamic product). libretexts.org
Reaction conditions such as temperature, catalyst, and reaction time can be manipulated to favor one pathway over the other. For instance, in cyclization reactions that could lead to various isomers, low temperatures often favor the kinetic product because the energy barrier for the fastest-forming product is overcome more easily, and the reverse reaction is too slow. libretexts.orgnih.gov Conversely, higher temperatures can provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to reach equilibrium. libretexts.org Under these conditions, the most stable compound, the thermodynamic product, will predominate. libretexts.orgnih.gov
In the context of constructing the 3,4-disubstituted pyrrole ring, the choice of a Lewis acid or Brønsted acid catalyst can switch the reaction between kinetic and thermodynamic control. nih.gov For example, a reaction run at a low temperature with a specific catalyst might yield a kinetically favored isomer. nih.gov If this isomer is not the desired product, warming the reaction mixture can facilitate its isomerization to the more thermodynamically stable target molecule. nih.gov The stability of the final product is often related to factors like steric hindrance between substituents and electronic effects, which must be carefully considered during the design of the synthetic route.
Reactivity Profiling and Chemical Transformations of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent parts: the electron-rich pyrrole nucleus, the electron-donating methyl group, and the electron-withdrawing nitrile group.
Electrophilic and Nucleophilic Reactivity of the Pyrrole Nucleus
The pyrrole ring is inherently electron-rich and is highly reactive towards electrophilic aromatic substitution. onlineorganicchemistrytutor.com Generally, electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (or C5) position, as the resulting carbocation intermediate is stabilized by a greater number of resonance structures compared to an attack at the C3 (or C4) position. onlineorganicchemistrytutor.comslideshare.net
In this compound, the scenario is more complex. The ring is substituted at the C3 and C4 positions, leaving the C2 and C5 positions available for electrophilic attack. The reactivity and orientation of incoming electrophiles are influenced by the existing substituents:
Methyl Group (-CH₃) at C4: This is an electron-donating group that activates the pyrrole ring towards electrophilic substitution.
Nitrile Group (-CN) at C3: This is a strong electron-withdrawing group that deactivates the ring towards electrophilic attack.
The combined influence of these groups directs incoming electrophiles primarily to the C5 position. The C2 position is deactivated by the adjacent electron-withdrawing nitrile group. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to yield the 5-substituted derivative.
Nucleophilic aromatic substitution on the pyrrole ring is generally unfavorable. However, the presence of the strongly electron-withdrawing nitrile group could potentially make the ring susceptible to attack by very strong nucleophiles under specific conditions, though this is not a common mode of reactivity for this class of compounds. A more common substitution reaction involves the deprotonation of the N-H group by a base, followed by alkylation or acylation of the resulting pyrrolide anion.
Functional Group Interconversions of the Nitrile Moiety (e.g., hydrolysis, reduction)
The nitrile functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of other important functional groups. chemistrysteps.comwikipedia.org
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis: Heating the compound with a dilute acid, such as aqueous hydrochloric acid, will convert the nitrile group into a carboxylic acid, yielding 4-methyl-1H-pyrrole-3-carboxylic acid and an ammonium salt. libretexts.orgyoutube.com
Base-catalyzed hydrolysis: Refluxing with an aqueous alkali solution, like sodium hydroxide, initially forms the carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 4-methyl-1H-pyrrole-3-carboxylic acid. libretexts.org
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |
| Acidic | H₃O⁺, Heat | Amide (transient) | 4-methyl-1H-pyrrole-3-carboxylic acid |
| Basic | 1. NaOH, H₂O, Heat | Sodium 4-methyl-1H-pyrrole-3-carboxylate | 4-methyl-1H-pyrrole-3-carboxylic acid |
| 2. H₃O⁺ |
Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup, will reduce the nitrile to a primary amine, forming (4-methyl-1H-pyrrol-3-yl)methanamine. chemguide.co.uk Catalytic hydrogenation using H₂ gas with catalysts like Raney nickel or palladium is also an effective method for this transformation. wikipedia.orgchemguide.co.uk
Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose, where a single hydride equivalent is added, and subsequent aqueous workup hydrolyzes the intermediate imine to yield 4-methyl-1H-pyrrole-3-carbaldehyde. wikipedia.orgyoutube.com
| Desired Product | Reagent(s) | Reaction Type |
| (4-methyl-1H-pyrrol-3-yl)methanamine | 1. LiAlH₄ 2. H₂O | Complete Reduction |
| (4-methyl-1H-pyrrol-3-yl)methanamine | H₂, Raney Ni (or Pd, Pt) | Catalytic Hydrogenation |
| 4-methyl-1H-pyrrole-3-carbaldehyde | 1. DIBAL-H 2. H₂O | Partial Reduction |
Derivatization Strategies via Condensation and Substitution Reactions
Further diversification of the this compound scaffold can be achieved through various derivatization strategies.
Substitution Reactions: As discussed previously, the pyrrole ring can undergo further electrophilic substitution, primarily at the C5 position, to introduce a range of functional groups. Additionally, the nitrogen atom of the pyrrole ring is a key site for substitution. The N-H proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydride) to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in an Sₙ2 reaction to yield N-substituted derivatives. This provides a straightforward route to compounds like 1-alkyl-4-methyl-1H-pyrrole-3-carbonitriles.
Condensation Reactions: The functional groups derived from the nitrile moiety serve as excellent starting points for condensation reactions.
The primary amine, (4-methyl-1H-pyrrol-3-yl)methanamine, can be condensed with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
The aldehyde, 4-methyl-1H-pyrrole-3-carbaldehyde, can participate in various condensation reactions, such as the Wittig reaction to form alkenes or reductive amination with amines to produce substituted aminomethyl-pyrroles.
The carboxylic acid, 4-methyl-1H-pyrrole-3-carboxylic acid, can be activated (e.g., as an acid chloride or with coupling reagents) and condensed with amines or alcohols to form amides and esters, respectively.
These derivatization pathways highlight the utility of this compound as a versatile building block in the synthesis of more complex, functionalized pyrrole-based structures.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of the constituent atoms.
Proton NMR (¹H NMR) spectroscopy is fundamental to identifying the various proton environments within the this compound structure. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment surrounding each proton.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl protons, the pyrrole ring protons, and the N-H proton are observed. The methyl group (CH₃) protons typically appear as a singlet in the upfield region of the spectrum. The protons on the pyrrole ring (H-2 and H-5) exhibit characteristic chemical shifts, and the broad signal for the N-H proton is also a key identifier.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ | (Typical range: 2.0-2.5) | Singlet |
| H-2 | (Typical range: 6.5-7.5) | Triplet or Doublet of doublets |
| H-5 | (Typical range: 6.5-7.5) | Triplet or Doublet of doublets |
| N-H | (Varies, often broad) | Broad Singlet |
Note: Specific chemical shifts can vary based on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. bldpharm.comuni.lu Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org
The ¹³C NMR spectrum reveals distinct signals for the methyl carbon, the carbons of the pyrrole ring, and the carbon of the nitrile group. The chemical shifts are influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org The nitrile carbon (C≡N) is characteristically found in the downfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | (Typical range: 10-20) |
| C3 | (Typical range: 90-100) |
| C4 | (Typical range: 110-120) |
| C2 | (Typical range: 115-125) |
| C5 | (Typical range: 120-130) |
| C≡N | (Typical range: 115-125) |
Note: Specific chemical shifts can vary based on the solvent and concentration.
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. bldpharm.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the pyrrole ring (H-2 and H-5), confirming their scalar coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹JCH). sdsu.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and similarly for the pyrrole ring protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the methyl protons to the C3 and C4 carbons of the pyrrole ring, and from the H-2 proton to the C3, C4, and nitrile carbons, thereby confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. bldpharm.comresearchgate.net This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.net For this compound (C₆H₆N₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. uni.lu
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is well-suited for analyzing polar molecules like this compound. uni.lu In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. uvic.ca As the solvent evaporates, ions of the analyte are formed, which are then guided into the mass analyzer. uvic.ca
ESI-MS is particularly useful for observing the protonated molecule, [M+H]⁺, which for this compound would have an m/z value corresponding to its molecular weight plus the mass of a proton. uni.lu The technique can also reveal the formation of other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can further aid in the confirmation of the molecular weight. uni.lu
Table 3: Predicted ESI-MS Adducts for this compound (C₆H₆N₂) uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 107.0604 |
| [M+Na]⁺ | 129.0423 |
| [M+K]⁺ | 145.0163 |
| [M+NH₄]⁺ | 124.0869 |
Note: These are predicted monoisotopic masses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. birchbiotech.com For a compound like this compound, which may require derivatization to enhance its volatility, GC-MS provides both separation and identification capabilities. The gas chromatograph separates the derivatized compound from other components in a mixture based on its partitioning between a stationary phase and a mobile gas phase. nih.gov Subsequently, the mass spectrometer fragments the eluted compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint. hmdb.ca
The typical GC-MS analysis involves setting specific parameters, such as the initial oven temperature, the temperature ramp rate, and the final temperature, to ensure optimal separation. nih.gov For instance, a common method might start at 40°C and increase to 220°C. nih.gov The mass spectrometer is operated under electron impact (EI) ionization, typically at 70 eV. nih.govnih.gov The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (106.13 g/mol ), along with other fragment ions that can be used to confirm its structure. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing complex mixtures containing non-volatile or thermally labile compounds like this compound without the need for derivatization. This technique couples the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com In LC-MS, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases.
The separated components are subsequently introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. uni.lu This allows for the identification and quantification of this compound even in intricate matrices. mdpi.com Predicted collision cross-section (CCS) values for various adducts of the compound, such as [M+H]+ and [M+Na]+, can be used to aid in its identification. uni.lu
Vibrational and Electronic Spectroscopy for Molecular Fingerprinting
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. oregonstate.edupressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org Key expected absorptions include:
N-H Stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of the amine group in the pyrrole ring. pressbooks.publibretexts.org This peak is typically sharp. libretexts.org
C≡N Stretch: A strong, sharp absorption in the range of 2200-2260 cm⁻¹ due to the nitrile group. oregonstate.edulibretexts.org
C-H Stretch: Absorptions for the methyl group and the pyrrole ring C-H bonds would appear in the 2850-3100 cm⁻¹ region. libretexts.orglibretexts.org
C=C Stretch: In-ring carbon-carbon double bond stretching vibrations are expected in the 1600-1585 cm⁻¹ range. libretexts.org
The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrational patterns that are unique to the molecule as a whole. oregonstate.edu
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (amine) | 3300-3500 |
| C≡N (nitrile) | 2200-2260 |
| C-H (sp³ and sp²) | 2850-3100 |
| C=C (aromatic ring) | 1600-1585 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrrole ring in this compound constitutes a conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. The position and intensity of these bands are indicative of the extent of conjugation in the molecule. The NIST WebBook for the parent compound, pyrrole, shows UV/Visible spectrum data which can serve as a reference. nist.gov
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To perform this analysis, a suitable single crystal of this compound must be grown. researchgate.net The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal system, space group, and unit cell dimensions. mdpi.com
This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.netresearchgate.net For instance, a related study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate revealed a monoclinic crystal system and provided precise atomic coordinates. researchgate.net
Advanced Chromatographic Separation and Purity Assessment Techniques
High-performance liquid chromatography (HPLC) is a primary technique for the separation and purity assessment of this compound. consensus.app A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and water. consensus.app The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. birchbiotech.com
Gas chromatography can also be employed for purity analysis, especially if the compound or its derivatives are sufficiently volatile. birchbiotech.com Similar to HPLC, the purity is calculated based on the relative peak areas in the resulting chromatogram. birchbiotech.com
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical intermediates and active ingredients. A typical HPLC method for a compound like this compound would involve a reversed-phase setup. This would likely utilize a C18 stationary phase, which is effective for retaining and separating moderately polar organic molecules.
The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any impurities with differing polarities. Detection is commonly performed using a UV detector, set at a wavelength where the pyrrole ring system exhibits maximum absorbance.
For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte in a sample of unknown concentration can then be compared to this curve to determine its precise quantity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm). This results in markedly higher resolution, improved sensitivity, and substantially faster analysis times.
For this compound, a UPLC method would offer a more detailed impurity profile in a fraction of the time required for an HPLC analysis. The fundamental principles of separation remain the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. The enhanced resolution can be critical for separating closely related impurities that might co-elute in a standard HPLC run.
Table 2: Illustrative UPLC Method Parameters for High-Throughput Analysis
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 5 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Chiral Chromatography for Enantiomeric Separations
While this compound itself is not a chiral molecule, the principles of chiral chromatography would be essential if any chiral derivatives were to be synthesized. Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers, which are non-superimposable mirror images of each other.
This separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is crucial and is selected based on the specific properties of the enantiomers and the CSP.
Table 3: Representative Chiral HPLC Method Conditions for a Hypothetical Chiral Derivative
| Parameter | Value |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-methyl-1H-pyrrole-3-carbonitrile, these methods have been pivotal in elucidating its electronic structure and reactivity.
Density Functional Theory (DFT) Studies on Geometric and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of DFT are widely applied to understand the geometric and electronic properties of pyrrole (B145914) derivatives. nih.govmdpi.comresearchgate.netnih.govrsc.org
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For a molecule like this compound, this would involve determining bond lengths, bond angles, and dihedral angles. Electronic properties such as the distribution of electron density, electrostatic potential, and orbital energies are also calculated. These properties are crucial for predicting the molecule's reactivity and interaction with other molecules.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are critical in predicting the feasibility and outcome of a chemical reaction. For this compound, FMO theory can be applied to understand its reactivity in various chemical transformations. For instance, the HOMO would indicate the sites susceptible to electrophilic attack, while the LUMO would indicate the sites prone to nucleophilic attack. A study on pyrrole-isoxazole derivatives utilized FMO analyses to characterize electronic transitions as intramolecular charge transfer (ICT). nih.govnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time and their interactions with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound are not detailed in the available literature, studies on similar pyrrole derivatives have demonstrated the utility of this approach. nih.govnih.govnih.gov For example, docking studies on N-substituted pyrrole derivatives have been used to model their inhibitory activities against HIV-1 gp41. nih.gov Similarly, docking has been employed to study the interaction of pyrrole derivatives with acetylcholinesterase and butyrylcholinesterase. nih.gov These studies provide a template for how molecular docking could be applied to this compound to explore its potential biological targets.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. While a specific conformational analysis and PES mapping for this compound is not available, the general principles have been applied to various pyrrole derivatives. researchgate.net Such analysis would identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the populations of different conformations at a given temperature.
Computational Studies of Tautomeric Equilibria
Tautomerism, the phenomenon of compounds existing as a mixture of two or more readily interconvertible structural isomers, is a key consideration for heterocyclic molecules like this compound. The position of the pyrrolic proton can vary, leading to different tautomeric forms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the energetic landscape of these tautomers.
While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined. A typical computational study would involve the following steps:
Geometry Optimization: The structures of all possible tautomers of this compound are optimized to find their lowest energy conformations.
Energy Calculation: The relative energies of these optimized structures are calculated to determine their thermodynamic stability. The tautomer with the lowest energy is the most stable and, therefore, the most abundant form at equilibrium.
Solvent Effects: The influence of different solvents on the tautomeric equilibrium is often investigated using models like the Polarized Continuum Model (PCM), as the polarity of the solvent can significantly affect the relative stability of tautomers.
For substituted pyrroles, the electronic nature and position of substituents play a crucial role in determining the most stable tautomer. The electron-withdrawing nitrile group and the electron-donating methyl group in this compound would be expected to influence the proton affinity of the nitrogen atoms in the pyrrole ring, thereby affecting the tautomeric equilibrium.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.
Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. A recent study on a series of novel phenylpyrrole fungicides, which included N-methylated 4-aryl-1H-pyrrole-3-carbonitrile derivatives, provides a relevant example of CoMFA application. sioc-journal.cn
In this study, a CoMFA model was developed to understand the structure-activity relationship of these compounds against the plant pathogenic fungus Rhizoctonia solani. sioc-journal.cn The key findings of this research are summarized below:
Model Statistics: A statistically significant CoMFA model was established with a cross-validated correlation coefficient (q²) of 0.503 and a non-cross-validated correlation coefficient (r²) of 0.974. sioc-journal.cn This indicates a robust model with good predictive ability.
Field Contributions: The model revealed that steric and electrostatic fields contributed 55.1% and 44.9%, respectively, to the variation in biological activity. sioc-journal.cn
Contour Maps: The CoMFA contour maps provided a visual representation of the regions around the molecule where modifications would likely enhance or diminish the antifungal activity.
Steric Fields: The maps indicated that bulky substituents at the ortho and para positions of the phenyl ring at C4 of the pyrrole were favorable for activity. Conversely, a bulky group at the meta position was unfavorable.
Electrostatic Fields: The analysis suggested that electropositive groups at the ortho position and electronegative groups at the meta and para positions of the phenyl ring would increase the antifungal activity.
These findings provide a theoretical basis for the rational design of more potent pyrrole-based fungicides.
Development and Validation of Predictive Models for Biological Activity and Material Properties
The development of predictive QSAR and QSPR models involves several key steps, including dataset selection, descriptor calculation, model building, and rigorous validation. For pyrrole derivatives, a wide range of biological activities have been explored using QSAR, including their use as anti-inflammatory agents and insecticides. researchgate.netresearchgate.net
The process of building a predictive model, as exemplified in studies of various pyrrole derivatives, can be generalized as follows:
Data Set: A diverse set of pyrrole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) or properties is compiled. This set is typically divided into a training set for model development and a test set for external validation.
Molecular Descriptors: A variety of molecular descriptors are calculated for each compound. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) descriptors.
Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the activity or property.
Validation: The predictive power of the model is assessed using several metrics:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to check the robustness of the model.
External Validation: The model's ability to predict the activity of the test set compounds (which were not used in model generation) is evaluated using the predictive correlation coefficient (r²_pred).
While a specific, validated QSAR or QSPR model for this compound is not detailed in the available literature, the methodologies are well-established. Such models could be developed to predict various properties, such as its potential as an enzyme inhibitor or its photostability, based on a dataset of structurally related pyrrole carbonitriles. The insights gained from such models would be instrumental in guiding the synthesis and testing of new derivatives with desired characteristics.
Applications in Medicinal Chemistry and Biological Sciences
Foundational Role as a Bioactive Scaffold in Drug Design
The 1H-pyrrole-3-carbonitrile nucleus is recognized as a valuable bioactive scaffold in drug design, notably for its application in creating modulators of the innate immune system. nih.govacs.org This core structure has served as the foundation for the discovery of a series of potent small-molecule agonists for the stimulator of interferon genes (STING) protein. nih.govacs.org The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells and initiating a robust immune response, including the production of type I interferons. nih.govnih.gov
The identification of a compound containing the 1H-pyrrole-3-carbonitrile core, designated as compound 4A, marked it as a promising lead for further optimization in the development of STING agonists. nih.govacs.org This discovery has established the scaffold as a key building block for designing new molecules aimed at treating cancers and infectious diseases by harnessing the body's own immune defenses. nih.govnih.gov
In-depth Structure-Activity Relationship (SAR) Investigations
Following the identification of the 1H-pyrrole-3-carbonitrile scaffold's potential, researchers have conducted detailed structure-activity relationship (SAR) studies to understand how chemical modifications influence its biological effects.
Impact of Substituent Variations on Pharmacological Profiles
Intensive SAR studies have been performed on derivatives of the 1H-pyrrole-3-carbonitrile scaffold, primarily focusing on its role as a STING agonist. nih.govacs.org Starting with the lead compound 4A, which demonstrated the ability to increase the thermal stability of the human STING protein, researchers systematically introduced various substituents onto an attached aniline (B41778) ring system to explore their impact on pharmacological activity. nih.govacs.org
These modifications led to the identification of several derivatives with significantly enhanced potency. For example, compounds designated as 7F, 7P, and 7R emerged from these studies displaying activities comparable to SR-717, a well-known STING agonist. nih.govacs.orgnih.gov The variations in substituents on the aniline ring directly correlated with changes in binding affinity to different STING alleles and the ability to induce a reporter signal in human THP1 cell lines. nih.gov
Below is a data table summarizing the activity of key compounds from these SAR studies.
| Compound | Substitution (on aniline ring) | EC₅₀ in THP1-Lucia ISG Cells (μM) |
| 4A (Lead Compound) | Varies | 10.49 ± 1.95 |
| 7F | 4-fluoro | 1.83 ± 0.35 |
| 7P | 3-chloro-4-fluoro | 1.91 ± 0.31 |
| 7R | 3-methyl-4-fluoro | 1.93 ± 0.29 |
| SR-717 (Reference) | Not Applicable | 1.70 ± 0.28 |
EC₅₀ represents the concentration of the compound that elicits a half-maximal response in the reporter gene assay.
Stereochemical Influences on Bioactivity and Selectivity
Within the scope of the available research, specific investigations into the stereochemical influences of 4-methyl-1H-pyrrole-3-carbonitrile derivatives on their bioactivity and selectivity have not been extensively detailed. The primary focus has remained on the impact of substituent variations on the aromatic portions of the molecules.
SAR Studies Pertaining to Specific Enzyme Inhibition (e.g., Metallo-β-Lactamases, Tyrosinase)
While pyrrole-containing structures are investigated for a wide range of biological activities, dedicated SAR studies of this compound derivatives as inhibitors of metallo-β-lactamases or tyrosinase are not prominently featured in the current body of scientific literature. Research on this specific scaffold has been more intensely focused on its role as an immunomodulatory agent.
SAR Investigations for Modulators of Innate Immunity Pathways (e.g., STING Receptor Agonists)
The most comprehensive SAR investigations for this scaffold are in the context of STING receptor agonism. nih.govresearchgate.net The development of non-cyclic dinucleotide (non-CDN) STING agonists is a major goal in immunotherapy, and the 1H-pyrrole-3-carbonitrile derivatives represent a promising class of such agents. nih.govnih.gov The SAR studies confirmed that modifying the electronic and steric properties of the aniline ring substituent was key to optimizing activity. The identification of potent compounds like 7F, 7P, and 7R, which are comparable in activity to the reference agonist SR-717, underscores the success of these targeted SAR investigations. nih.govacs.org
Fundamental Mechanisms of Biological Action
The biological mechanism of action for the 1H-pyrrole-3-carbonitrile-based STING agonists has been elucidated through cellular and biochemical assays. nih.govnih.gov These compounds function by directly binding to the STING protein, which is an adaptor protein located in the endoplasmic reticulum. nih.gov This binding event stabilizes the protein and activates the STING signaling pathway. nih.govacs.org
Upon activation by a compound like 7F, STING translocates from the endoplasmic reticulum to the Golgi apparatus. nih.gov This initiates a downstream signaling cascade, which involves the recruitment of TANK-binding kinase 1 (TBK1). nih.govnih.gov TBK1 then phosphorylates both itself and key transcription factors, including interferon regulatory factor 3 (IRF3) and NF-κB (p65). nih.govnih.gov The activated, phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of target genes essential for an anti-viral and anti-tumor immune response, such as IFNB1 (Interferon-β1), CXCL10, and IL6. nih.govnih.gov
Western blot analyses have confirmed that treatment of human THP1 cells with the model compound 7F leads to the phosphorylation of TBK1, IRF3, p65, and STAT3 in a STING-dependent manner, providing direct evidence of the pathway's activation. nih.gov
Rational Design of Pyrrole-Based Analogues with Optimized Biological Profiles
A primary goal in drug design is to maximize a compound's therapeutic effect while minimizing off-target activity. Several strategies are employed to enhance the potency and selectivity of pyrrole-based compounds.
One effective method is the detailed exploration of the Structure-Activity Relationship (SAR). nih.gov This involves synthesizing a series of analogues where specific parts of the molecule are systematically varied and evaluating how these changes affect biological activity. For instance, in a series of STING agonists based on the 1H-pyrrole-3-carbonitrile scaffold, introducing a variety of substituents onto an aniline ring system allowed for a thorough SAR study, leading to the identification of compounds with activity comparable to known agonists. nih.gov
Computational methods also play a crucial role. The field-based quantitative structure–activity relationship (FB-QSAR) approach has been used to design novel N-pyrrole carboxylic acid derivatives with the aim of creating anti-inflammatory agents with better safety profiles. nih.gov This technique helps in predicting the activity of virtual compounds before they are synthesized, thus streamlining the design process.
To improve biological profiles and potentially address issues like drug resistance, medicinal chemists often explore novel pharmacophores and create hybrid molecules that combine the structural features of different bioactive compounds. nih.gov This strategy of molecular hybridization aims to produce a single new chemical entity with synergistic effects or a dual mechanism of action. nih.gov
The pyrrole (B145914) scaffold is an excellent platform for such exploration. Researchers have developed pyrrole–cinnamate hybrids, for example, to act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. nih.gov The addition of other heterocyclic moieties to a pyrrole core has been shown to increase bioactivity and lead to synergistic effects. nih.gov Furthermore, the design of pyrrolo-fused heterocycles, such as pyrroloquinolines and pyrrolopyrimidines, through strategies like scaffold hybridization has led to the development of potent anticancer agents. nih.gov
Applications in Materials Science and Other Scientific Fields
Development of Functional Materials for Organic Electronics and Photonic Devices
The pyrrole (B145914) ring is a well-established component in the field of organic electronics due to its electron-rich nature, which facilitates the transport of charge carriers. Pyrrole-based polymers and small molecules are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).
4-methyl-1H-pyrrole-3-carbonitrile serves as a crucial monomer and intermediate for creating these advanced materials. bldpharm.com The synthesis of polymers from pyrrole derivatives is a key strategy for producing organic semiconductors. digitellinc.com The presence of the nitrile (C≡N) group, a strong electron-withdrawing group, and the methyl (CH₃) group on the pyrrole ring allows for precise tuning of the electronic properties, such as the HOMO/LUMO energy levels and the band gap of the resulting materials. This modification is critical for optimizing device performance, including efficiency and stability. For instance, the strategic functionalization of pyrrole monomers is essential for creating materials with desired solubility for solution-based processing and for controlling the self-assembly and molecular packing in thin films, which directly impacts charge mobility. sigmaaldrich.com While research has explored various substituted pyrroles, the development of new pyrrole derivatives remains an urgent task for advancing new materials chemistry. researchgate.net
Table 1: Properties of Representative Pyrrole-Based Organic Electronic Materials This table provides examples of how the pyrrole structure is integrated into materials for electronic applications.
| Material/Building Block | Application | Key Feature Provided by Pyrrole Moiety |
| Poly(3-methylpyrrole) | Conductive Polymer | Polymerized pyrrole backbone provides a pathway for electrical conductivity. thegoodscentscompany.com |
| Thieno[3,2-b]pyrrole | Organic Semiconductor | Fused pyrrole ring contributes to a planar structure and good charge transport. digitellinc.com |
| Pentacene Derivatives | Organic Semiconductor | Functionalization of core structures with groups like silylethynyl improves solubility and stability. sigmaaldrich.com |
Engineering of Advanced Materials with Tailored Thermal and Chemical Resistances
The inherent aromaticity and stability of the pyrrole ring contribute to the robustness of materials derived from it. When polymerized, pyrrole and its derivatives can form materials with significant thermal and chemical resistance. Poly(pyrrole) is known for its environmental stability, a crucial attribute for many practical applications.
The incorporation of this compound into polymer chains can enhance these properties. The nitrile group is thermally stable and can participate in cross-linking reactions under certain conditions, potentially increasing the rigidity and thermal decomposition temperature of the final material. Furthermore, the stable C-C and C-N bonds within the pyrrole ring provide a strong defense against chemical attack. Research into materials like Poly(3-methylpyrrole) has investigated its vibrational dynamics and heat capacity, which are fundamental to understanding its thermal properties. thegoodscentscompany.com By designing specific copolymers or blends incorporating this functionalized pyrrole, materials scientists can engineer advanced polymers with resistances tailored to specific industrial or environmental challenges.
Table 2: Thermal and Chemical Properties of Pyrrole-Based Polymers
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Chemical Resistance |
| Polypyrrole | Typically > 200 °C | ~300 °C | Good resistance to water, organic solvents, and weak acids/bases. |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Varies with dopant | ~300 °C | High stability in ambient conditions. |
Role as Key Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals
The this compound scaffold is a valuable intermediate in the multi-step synthesis of complex, high-value molecules, including agrochemicals and specialty chemicals. bldpharm.com The functional groups on the ring serve as handles for further chemical modification, allowing for the construction of elaborate molecular architectures.
A prominent example of the utility of the pyrrole-3-carbonitrile core is in the synthesis of certain pesticides. The compound 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a known agrochemical related to the insecticide and miticide chlorfenapyr. epa.gov This demonstrates that the pyrrole-carbonitrile framework is a recognized toxophore in crop protection chemistry. This compound can act as a starting material, where the methyl group and the hydrogen atoms on the ring can be selectively replaced or functionalized to build up the final, more complex pesticide molecule. The synthesis of pyrroles and their derivatives is a field of significant interest due to their widespread use. researchgate.net
Table 3: Examples of Complex Molecules Derived from Pyrrole Intermediates
| Target Molecule Class | Intermediate | Key Synthetic Transformation |
| Phenyl-substituted Pyrrole Pesticides | 4-bromo-1H-pyrrole-3-carbonitrile | Arylation, halogenation, and trifluoromethylation of the pyrrole ring. epa.govnih.gov |
| Anti-inflammatory Drugs (e.g., Bimetopyrol) | Substituted Pyrroles | Reductive ring contraction of precursor heterocycles. researchgate.net |
| Substituted Pyrrole Carboxylates | This compound | Hydrolysis of the nitrile group to a carboxylic acid. nih.gov |
Applications in Industrial Chemical Processes
In industrial settings, this compound functions as a versatile building block for producing a wide array of other chemical products. Its commercial availability from various suppliers indicates its use in research and manufacturing. bldpharm.combldpharm.comchemicalbook.com
The reactivity of this compound allows it to be a precursor for other useful pyrrole derivatives through straightforward chemical transformations. For example:
Hydrolysis: The nitrile group can be hydrolyzed to form 4-methyl-1H-pyrrole-3-carboxylic acid or its corresponding amide, which are themselves valuable intermediates in the pharmaceutical and chemical industries. nih.gov
Reduction: The nitrile group can be reduced to an aminomethyl group, introducing a new reactive site for further derivatization.
Ring Reactions: The pyrrole ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby expanding its synthetic utility.
This adaptability makes it a key component in the synthesis of various fine and specialty chemicals, including organic pigments, materials for electronics, and pharmaceutical intermediates. bldpharm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
